molecular formula C21H15ClFN3O2 B2568187 3-benzyl-1-(2-chloro-6-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 921828-88-8

3-benzyl-1-(2-chloro-6-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2568187
CAS No.: 921828-88-8
M. Wt: 395.82
InChI Key: AAAFVZPMUSXORD-UHFFFAOYSA-N
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Description

3-benzyl-1-(2-chloro-6-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of pyrido[3,2-d]pyrimidine derivatives. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. Its unique structure, which includes both benzyl and halogenated benzyl groups, contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-1-(2-chloro-6-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrido[3,2-d]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable diketone.

    Introduction of the Benzyl Groups: The benzyl groups can be introduced via nucleophilic substitution reactions. For instance, benzyl chloride can react with the pyrido[3,2-d]pyrimidine core in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl positions, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can be performed on the pyrido[3,2-d]pyrimidine core, potentially leading to dihydropyrimidine derivatives.

    Substitution: The halogenated benzyl groups make the compound susceptible to nucleophilic substitution reactions, where the halogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrido[3,2-d]pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity.

Medicine

In medicinal chemistry, 3-benzyl-1-(2-chloro-6-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is investigated for its potential therapeutic properties. It may act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of the pyrido[3,2-d]pyrimidine core.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents can enhance binding affinity and specificity through halogen bonding and other interactions. The pyrido[3,2-d]pyrimidine core can interact with active sites of enzymes, potentially inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-benzyl-1-(2-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
  • 3-benzyl-1-(2-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
  • 3-benzyl-1-(2-bromobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

Uniqueness

The presence of both chloro and fluoro groups in 3-benzyl-1-(2-chloro-6-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione makes it unique compared to its analogs. These substituents can significantly influence the compound’s reactivity, binding affinity, and overall biological activity, providing a distinct advantage in various applications.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

3-benzyl-1-[(2-chloro-6-fluorophenyl)methyl]pyrido[3,2-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClFN3O2/c22-16-8-4-9-17(23)15(16)13-25-18-10-5-11-24-19(18)20(27)26(21(25)28)12-14-6-2-1-3-7-14/h1-11H,12-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAAFVZPMUSXORD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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